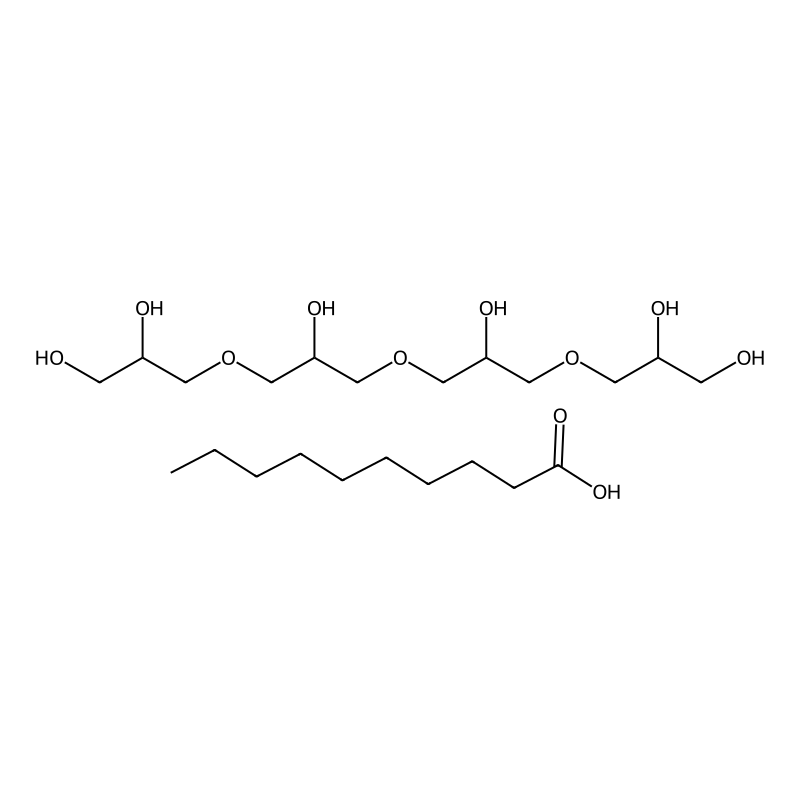

Polyglyceryl-4 caprate

Content Navigation

Formulators seeking PEG-free, plant-derived emulsifiers often face tackiness or poor stability with alternatives. Polyglyceryl-4 Caprate offers a precise solution. • HLB ~11.5 efficiently creates stable oil-in-water emulsions. • Generates finer, more uniform nanoemulsion droplets, enhancing bioavailability. • Stabilizes high-oil systems (up to 80%) at low, sprayable viscosity. • Low-use level delivers efficient solubilization of lipophilic actives.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Polyglyceryl-4 Caprate is a non-ionic surfactant valued in cosmetic and pharmaceutical applications as a high-performance, plant-derived emulsifier, solubilizer, and emollient.[1][2][3] It is an ester of capric acid and polyglycerin-4, offering a favorable hydrophilic-lipophilic balance (HLB) of approximately 11.5, making it highly effective for creating stable oil-in-water (O/W) emulsions and solubilizing lipophilic substances like essential oils and active ingredients into aqueous systems.[3][4] As a PEG-free alternative, it is frequently selected for formulations targeting sensitive skin or adhering to natural and sustainable product standards.[4][5] Its functional versatility and mildness make it a key component in products ranging from micellar waters and gentle cleansers to sophisticated drug delivery systems.[3][6][7]

Substituting Polyglyceryl-4 Caprate with other emulsifiers, even those with similar HLB values like certain polysorbates or other polyglyceryl esters, can lead to significant performance failures.[8] Alternatives such as PEG-based surfactants (e.g., PEG-7 Glyceryl Cocoate) do not meet 'PEG-free' marketing claims and can impart a different skin feel, often described as tackier.[9][10][11] Using a polyglyceryl ester with a different fatty acid, such as Polyglyceryl-4 Laurate or Oleate, will alter emulsification efficiency and final particle size, which is critical in nanoemulsion systems for stability and bioavailability.[12] Simpler esters may lack the necessary stabilizing power for complex formulations, while other natural solubilizers can introduce unwanted foaming or viscosity changes, compromising the final product's texture and performance.[8] Therefore, precise selection is crucial for achieving desired formulation stability, sensory profile, and marketing claims.

References

- [6] Nanoemulsion hydrophobic substances. WO2020018512A1.

- [7] Solubilizers in Cosmetic Formulation: From Synthetic Polysorbates to Natural Alternatives.

- [24] We have tested 11 natural solubilizers: here are the best 3. Skin Chakra. Published July 30, 2024.

- [31] Different solubilizer type things. Humblebee & Me.

Superior Emulsion Stability: Achieves Smaller Droplet Size Compared to Other Polyglyceryl-4 Esters

In a comparative study of Polyglyceryl-4 esters for creating oil-in-water emulsions, Polyglyceryl-4 Caprate produced significantly smaller and more stable emulsion droplets. When used to emulsify a cannabinoid oil blend, the formulation with Polyglyceryl-4 Caprate resulted in an average droplet size of 365 nm.[1] This was notably smaller than emulsions made with Polyglyceryl-4 Laurate (488 nm) and Polyglyceryl-4 Oleate (506 nm) under identical processing conditions.[1]

| Evidence Dimension | Average Emulsion Droplet Size |

| Target Compound Data | 365 nm |

| Comparator Or Baseline | Polyglyceryl-4 Laurate: 488 nm | Polyglyceryl-4 Oleate: 506 nm |

| Quantified Difference | 25% smaller than Laurate ester; 28% smaller than Oleate ester |

| Conditions | Oil-in-water emulsion with cannabinoid oil, olive oil, and lecithin, processed via sonication. |

Smaller droplet size directly correlates with improved long-term stability, enhanced skin penetration, and better bioavailability of active ingredients, making this compound a more reliable choice for high-performance emulsions.

High Solubilizing Efficacy: Outperforms Other Natural Solubilizers for Fragrance Oils

Polyglyceryl-4 Caprate demonstrates superior efficiency in solubilizing fragrance oils into aqueous systems compared to other commonly used natural alternatives like Polyglyceryl-10 Laurate. In a head-to-head test to create a clear micellar water, a formulation required a 5:1 ratio of Polyglyceryl-10 Laurate to fragrance oil.[1] In contrast, Polyglyceryl-4 Caprate can achieve the same clarity at a lower ratio, typically around 3:1 to 4:1, reducing the total amount of surfactant needed.[2]

| Evidence Dimension | Solubilizer-to-Oil Ratio for Clarity |

| Target Compound Data | ~3:1 to 4:1 |

| Comparator Or Baseline | Polyglyceryl-10 Laurate: 5:1 | Polysorbate 20 (benchmark): ~5:1 to 10:1 |

| Quantified Difference | Requires up to 40% less material compared to Polyglyceryl-10 Laurate for similar performance. |

| Conditions | Solubilization of fragrance oil in an aqueous base to achieve a clear solution (e.g., toner, body mist). |

Using a lower concentration of solubilizer reduces formulation costs, minimizes potential skin irritation, and improves the final product's sensory profile by avoiding the tackiness associated with higher surfactant loads.

Formulation Compatibility: Enables High Oil Content in Low-Viscosity, Sprayable Emulsions

Polyglyceryl-4 Caprate is particularly suited for creating low-viscosity, stable oil-in-water emulsions, even with high oil loads. Technical data demonstrates its ability to form sprayable fluid emulsions containing up to 80% oil content, such as rice oil.[1] This capability is a significant advantage over many other emulsifiers that would typically create thick, non-sprayable creams or lotions at such high oil phases. Its compatibility with a wide range of oils and cold-processability further enhance its utility in manufacturing.[1]

| Evidence Dimension | Maximum Oil Load in a Sprayable Emulsion |

| Target Compound Data | Up to 80% |

| Comparator Or Baseline | Typical O/W emulsifiers often yield high-viscosity lotions or creams above 30-40% oil content. |

| Quantified Difference | Allows for approximately double the oil content in a low-viscosity format compared to many standard emulsifiers. |

| Conditions | Cold-process, oil-in-water emulsion formulation. |

This allows for the development of unique product formats like highly moisturizing body sprays or sprayable sunscreens that are difficult to achieve with other emulsifiers, streamlining production via cold processing.

High-Performance, PEG-Free Micellar Waters and Makeup Removers

Due to its high solubilizing efficiency at low concentrations, Polyglyceryl-4 Caprate is an ideal choice for creating gentle yet effective micellar cleansing waters and oil-to-milk makeup removers.[13] Its ability to form clear, stable solutions with fragrance and cleansing oils without the tackiness of PEG-based alternatives meets the demand for high-end, sensitive-skin-friendly cosmetic products.[14]

Stable Nanoemulsions for Enhanced Delivery of Actives

For pharmaceutical or cosmeceutical formulations requiring enhanced bioavailability, Polyglyceryl-4 Caprate is the right choice for creating stable nanoemulsions. Its demonstrated ability to produce smaller, more uniform droplet sizes compared to other polyglyceryl esters ensures better stability and potentially deeper penetration of lipophilic active ingredients.[12][15]

Low-Viscosity, High-Oil-Content Sprayable Formulations

When the objective is to create sprayable lotions, moisturizing body mists, or sunscreens with a high concentration of oils and emollients, Polyglyceryl-4 Caprate provides a distinct processing advantage. It can stabilize formulations with up to 80% oil content while maintaining a low, sprayable viscosity, a feat not easily accomplished with many conventional emulsifiers.[4]

References

- [6] Nanoemulsion hydrophobic substances. WO2020018512A1.

- [10] Polyglyceryl-4 Caprate. Humblebee & Me. Published February 3, 2025.

- [13] POLYGLYCERYL 4-CAPRATE. Ataman Chemical.

- [17] Nanoemulsion cosmetic composition produced by using polyglyceryl ester alone as an emulsifier and the method for preparing thereof. KR101781566B1.

- [19] Optimization of cleansing oil formulation containing polyglyceryl-6 caprylate and polyglyceryl-4 caprate using the response surface methodology. DergiPark. Published June 28, 2024.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 13 of 14 companies (only ~ 7.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website.

Explore Compound Types